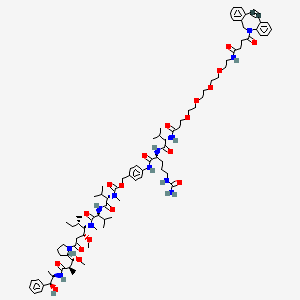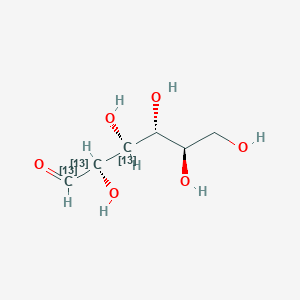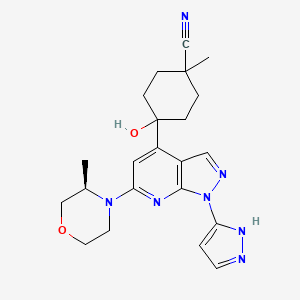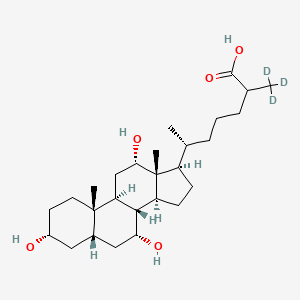
3Alpha,7Alpha,12Alpha-Trihydroxycoprostanic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coprocholic acid-d3, also known as 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic acid-d3, is a deuterium-labeled derivative of coprocholic acid. This compound is a bile acid, which is a type of steroid acid predominantly found in the bile of mammals. The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of bile acids in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coprocholic acid-d3 involves the incorporation of deuterium atoms into the parent compound, coprocholic acid. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions on the molecule .
Industrial Production Methods: Industrial production of coprocholic acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water (D2O) and other deuterated chemicals in a controlled environment to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Coprocholic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coprocholic acid-d3 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Coprocholic acid-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.
Biology: Helps in studying the role of bile acids in cellular processes and their impact on health and disease.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of bile acids in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting bile acid pathways
Mechanism of Action
The mechanism of action of coprocholic acid-d3 involves its interaction with specific molecular targets and pathways in the body. Bile acids, including coprocholic acid-d3, act as signaling molecules that regulate various physiological processes. They bind to nuclear receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating gene expression and cellular functions. These interactions influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
Coprocholic acid-d3 can be compared with other bile acids and their deuterium-labeled derivatives. Some similar compounds include:
Cholic acid: A primary bile acid with similar hydroxylation patterns but without deuterium labeling.
Chenodeoxycholic acid: Another primary bile acid with a different hydroxylation pattern.
Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness: The uniqueness of coprocholic acid-d3 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms act as tracers, allowing for precise tracking and analysis of metabolic pathways and pharmacokinetics. This makes coprocholic acid-d3 a valuable tool in scientific studies .
Properties
Molecular Formula |
C27H46O5 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(6R)-2-(trideuteriomethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
CNWPIIOQKZNXBB-TZZZVGDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





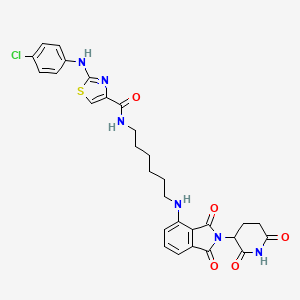
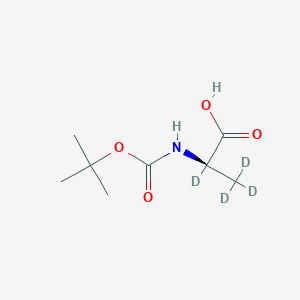
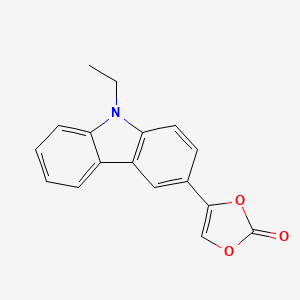




![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
